molecular formula C7H6BrN3 B1490712 1-Azido-4-bromo-2-methylbenzene CAS No. 1199273-60-3

1-Azido-4-bromo-2-methylbenzene

Cat. No. B1490712
CAS RN: 1199273-60-3
M. Wt: 212.05 g/mol
InChI Key: UVSZVKGRZLEDLZ-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-methylbenzene is a chemical compound that has been studied for its potential applications in areas such as organic synthesis and medicinal chemistry. It is a colorless crystalline solid that is soluble in various organic solvents and is characterized by its strong acidity. It is also known as 1-azidobromomethylbenzene, 1-azidobromo-2-methylbenzene, or 4-bromo-1-azido-2-methylbenzene.

Scientific Research Applications

Synthesis Applications

  • Triazole Derivative Synthesis : 1,4-Disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)-4-bromobenzene, showing potential in creating novel organic compounds (Negrón-Silva et al., 2013).
  • Eugenol Derivative Synthesis : Novel 1,2,3-triazole derivatives containing eugenol were synthesized, involving azides like 1-azido-4-methylbenzene. These compounds could act as corrosion inhibitors (Taia et al., 2021).
  • Catalytic Reactions : Radical coupling for directed C-C/C-S bond formation was studied using 1-azido-3-nitrobenzene, demonstrating the potential of 1-azido-4-bromo-2-methylbenzene in similar reactions (Zhong et al., 2014).

Thermochemistry and Kinetics

  • Vaporization and Fusion Studies : The thermochemical properties of various bromo- and iodo-substituted methylbenzenes, closely related to this compound, were studied, contributing to our understanding of vapor pressures and enthalpies in similar compounds (Verevkin et al., 2015).
  • Kinetic Studies in Sonication : The reaction of 4-bromo-1-methylbenzene with sodium sulfide was enhanced under sonication, suggesting potential applications of this compound in similar conditions (Abimannan et al., 2015).

Photoreactions and Spectroscopy

  • Photoreactive Properties : The photoreaction of 1-azido-2-nitrobenzene in crystalline state was studied, revealing insights into the formation of heterocycles, a process that might be similar in this compound (Takayama et al., 2003).
  • Spectroscopic Detection : Research on 2,4-Di-tert-butyl-6-cyanothionitrosobenzene offers insights into the spectroscopic detection and reactions of similar azido compounds (Takahashi et al., 1992).

Mechanism of Action

Target of Action

The primary targets of 1-Azido-4-bromo-2-methylbenzene are the carbon atoms in the benzene ring . The compound interacts with these atoms through a series of reactions, which are influenced by the presence of the azido, bromo, and methyl groups .

Mode of Action

The mode of action of this compound involves a series of reactions. The first step is a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . These reactions result in changes to the benzene ring, including the addition of the azido, bromo, and methyl groups .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of polysubstituted benzenes . The compound’s interactions with its targets can influence these pathways, leading to the production of various substituted benzene derivatives .

Pharmacokinetics

Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and the presence of functional groups .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the addition of the azido, bromo, and methyl groups to the benzene ring, resulting in changes to the ring’s structure and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s reactivity. Additionally, conditions such as temperature and pH can also influence the compound’s stability and efficacy .

properties

IUPAC Name

1-azido-4-bromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZVKGRZLEDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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